molecular formula C24H22O6 B3045105 Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- CAS No. 101913-38-6

Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-

Cat. No.: B3045105
CAS No.: 101913-38-6
M. Wt: 406.4 g/mol
InChI Key: IBHMIVWXNNDFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] is an organic compound with the molecular formula C24H22O6. It is a derivative of benzaldehyde, featuring additional methoxy and phenylenebis(methyleneoxy) groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxybenzoic acid].

    Reduction: Formation of 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxybenzyl alcohol].

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the additional methoxy and phenylenebis(methyleneoxy) groups.

    4-Hydroxybenzaldehyde: A simpler derivative with a hydroxyl group instead of the methoxy groups.

    Vanillin: A structurally similar compound with a methoxy and hydroxyl group on the benzaldehyde core.

Uniqueness

Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of both methoxy and phenylenebis(methyleneoxy) groups distinguishes it from simpler benzaldehyde derivatives, offering unique chemical and biological properties.

Properties

IUPAC Name

4-[[4-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-27-23-11-19(13-25)7-9-21(23)29-15-17-3-5-18(6-4-17)16-30-22-10-8-20(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHMIVWXNNDFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461800
Record name Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101913-38-6
Record name Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Reactant of Route 4
Reactant of Route 4
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Reactant of Route 6
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.